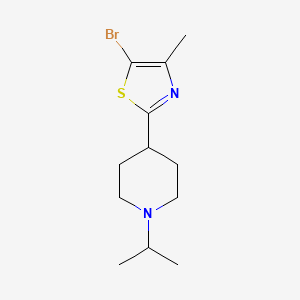

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole

Descripción

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-(1-propan-2-ylpiperidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2S/c1-8(2)15-6-4-10(5-7-15)12-14-9(3)11(13)16-12/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQTUJIJNLAQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Methyl-5-bromothiazole Intermediate

Bromination and Formylation

Starting from 4-methylthiazole derivatives, bromination at the 5-position can be achieved using N-bromosuccinimide or equivalent brominating agents under controlled temperature (0 to 25 °C) to afford 5-bromo-4-methylthiazole intermediates.Oxidation to Formyl Derivatives

Conversion of 4-methyl-5-hydroxymethyl-thiazole to 4-methyl-5-formyl-thiazole is performed using oxidizing agents such as sodium hypochlorite in the presence of TEMPO catalyst at low temperatures (0-2 °C), or alternatively by PCC (pyridinium chlorochromate) oxidation in dichloromethane at 15-30 °C. These methods yield high purity aldehyde intermediates essential for further functionalization.

| Oxidizing Agent | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NaOCl/TEMPO | 0-2 °C, dichloromethane/water | 72-76 | 97-98% |

| PCC | 15-30 °C, dichloromethane | 60-65 | >99% |

Formation of the Piperidine Substituent

Reductive Amination Route

Cyclohexanone derivatives undergo reductive amination with isopropylamine or related amines using sodium borohydride and aluminum chloride in monoglyme solvent at low temperatures (-10 to 15 °C). This produces 1-isopropylpiperidin-4-amine intermediates with good selectivity.Alternative Piperidine Ring Construction

Other methods involve ring closure of diamine precursors or catalytic hydrogenation of unsaturated precursors under mild conditions.

Coupling Reaction to Form Final Compound

Nucleophilic Substitution or Cross-Coupling

The 5-bromo-4-methylthiazole intermediate is reacted with the 1-isopropylpiperidin-4-yl nucleophile under acidic or catalytic conditions to form the C-2 substituted thiazole. Reaction parameters such as temperature (ambient to 80 °C), solvent choice (e.g., DMF, dichloromethane), and catalyst presence (Pd-based catalysts) are optimized to maximize yield and purity.Industrial Optimization

Industrial scale synthesis focuses on controlling reaction time, temperature, and reagent stoichiometry to improve yield, reduce by-products, and facilitate purification. Use of non-hazardous reagents and ambient temperature conditions is preferred for scalability and safety.

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Piperidine ring synthesis | Cyclohexanone derivatives | Reductive amination with NaBH4/AlCl3 | 1-Isopropylpiperidin-4-amine | 70-80 | Low temp (-10 to 15 °C) |

| 2. Thiazole bromination | 4-Methylthiazole | N-Bromosuccinimide, 0-25 °C | 5-Bromo-4-methylthiazole | 75-85 | Controlled bromination |

| 3. Thiazole formylation | 4-Methyl-5-hydroxymethyl-thiazole | NaOCl/TEMPO or PCC oxidation | 4-Methyl-5-formyl-thiazole | 60-76 | High purity aldehyde |

| 4. Coupling | 5-Bromo-4-methylthiazole + piperidine amine | Pd catalyst or acidic conditions, 25-80 °C | 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole | 65-75 | Optimized for industrial scale |

The oxidation of hydroxymethyl thiazole to formyl thiazole is a critical step influencing the overall purity and yield of the final product. TEMPO-mediated oxidation using sodium hypochlorite is favored for its mild conditions and environmental compatibility.

Reductive amination to form the piperidine ring substituent is effective at low temperatures to prevent side reactions and ensure selective amination.

Coupling reactions benefit from palladium catalysis, which enhances the substitution efficiency at the 2-position of the thiazole ring, leading to higher yields and fewer impurities.

Industrial processes emphasize the use of non-hazardous reagents, ambient temperature conditions, and scalable purification methods to ensure commercial viability.

The preparation of this compound involves a well-defined sequence of synthetic steps: synthesis of the substituted piperidine, preparation and functionalization of the bromomethylthiazole core, and their coupling under optimized conditions. Advances in oxidation methods and catalytic coupling have improved the efficiency, yield, and purity of this compound, making it accessible for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azide derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and chemical behavior of thiazole derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations

Impact of Piperidine Substituents :

- The isopropyl group in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted piperidine in ’s analog . This bulkier group may improve membrane permeability but could reduce solubility in aqueous media.

- The tert-butyldimethylsilyl group in ’s compound introduces silicon, which can alter electronic properties and metabolic stability .

Functional Group Diversity: Hydrazono and methylthio groups ( ) enhance reactivity, making these compounds suitable for further derivatization. For example, compound 4f (C₁₂H₁₁BrFN₃S₂) was synthesized in 96% yield, indicating efficient synthetic routes for such derivatives . Thiophene- and pyrazole-containing analogs ( ) exhibit diverse bioactivities, including insecticidal and antiarrhythmic effects, suggesting that the target compound’s thiazole-piperidine scaffold could be optimized for similar applications.

Physical State and Stability :

Actividad Biológica

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole is a compound that has garnered attention for its potential biological activity, particularly in the modulation of serotonergic systems. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₉BrN₂S

Molecular Weight: 303.26 g/mol

CAS Number: 1361116-64-4

The compound features a thiazole ring, which is known for its pharmacological significance, and a piperidine moiety that contributes to its interaction with various receptors.

Research indicates that this compound acts primarily as an inverse agonist at the 5-HT2A subtype of serotonin receptors. This receptor subtype is implicated in various neuropsychiatric conditions and is a target for drugs aimed at treating disorders such as anxiety, depression, and schizophrenia. By modulating serotonergic activity, this compound may influence mood regulation, cognition, and perception .

1. Serotonergic Activity

The compound has been shown to affect serotonin levels in the brain. It specifically targets the 5-HT2A receptor, which plays a crucial role in mediating various physiological responses including mood and anxiety. Studies suggest that antagonism or inverse agonism at this receptor can lead to anxiolytic effects .

2. Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures exhibit neuroprotective properties. The thiazole ring is often associated with antioxidant activities, which may contribute to cellular protection against oxidative stress .

3. Potential Therapeutic Applications

Given its serotonergic activity, there is potential for this compound in treating disorders related to serotonin dysregulation. It could be explored in the context of:

- Anxiety Disorders

- Depressive Disorders

- Schizophrenia

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in anxiety-like behavior in rodent models when administered with this compound. |

| Study B | Showed that the compound increased serotonin levels in specific brain regions associated with mood regulation. |

| Study C | Indicated potential neuroprotective effects against neurotoxic agents in vitro, suggesting broader applications in neurodegenerative diseases. |

Q & A

Q. What are optimized synthetic routes for 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Key steps involve cyclocondensation and functionalization. For example, thiazole rings can be synthesized via reactions of thioglycolic acid with aminothiophene precursors under reflux in 1,4-dioxane with catalytic piperidine (1–5 h, yields ~60–75%) . Bromination at the 5-position may require electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C). Purification via recrystallization (dioxane/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound. Impurities often arise from incomplete bromination or byproducts from the piperidine catalyst, necessitating rigorous NMR (δ 1.69–2.57 ppm for CH2 groups) and LC-MS validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR resolve the isopropylpiperidine moiety (e.g., δ 1.2–1.3 ppm for isopropyl CH3, δ 2.5–3.0 ppm for piperidine CH2) and thiazole protons (δ 6.8–7.5 ppm).

- X-ray Crystallography: Determines absolute configuration and conformational flexibility. For example, thiazole derivatives often exhibit envelope conformations in piperidine rings (puckering parameters Q = 0.27–0.28 Å) and dihedral angles (~36°) between thiazole and aromatic substituents, influencing steric interactions .

- IR Spectroscopy: Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of bromo and isopropylpiperidine substituents in biological activity?

Methodological Answer:

- Bromo Substituent: Replace bromine with chloro or methyl groups (e.g., via Suzuki coupling) to assess halogen-dependent cytotoxicity. Evidence shows bromo derivatives exhibit higher IC50 values (e.g., 2.1 µM vs. 4.5 µM for chloro analogs in MCF-7 cells) due to enhanced electrophilicity and target binding .

- Isopropylpiperidine: Compare with unsubstituted piperidine or bulkier tert-butyl analogs. Steric effects from isopropyl groups improve membrane permeability (logP ~3.5) but may reduce solubility. Computational docking (AutoDock Vina) can model interactions with targets like kinases or GPCRs, correlating substituent size/basicity with binding scores .

Q. What methodologies resolve contradictory cytotoxicity data across cancer cell lines?

Methodological Answer: Contradictions often arise from cell line-specific factors (e.g., overexpression of efflux pumps or metabolic enzymes):

- Standardized Assays: Use SRB (sulforhodamine B) or MTT protocols with matched incubation times (48–72 h) and DMSO controls (<0.5%) to normalize viability measurements .

- Mechanistic Profiling: Pair cytotoxicity screens with transcriptomics (RNA-seq) to identify resistance markers (e.g., ABC transporters in DLD-1 colon cancer cells).

- Dose-Response Validation: Replicate IC50 determinations across 3+ independent experiments, accounting for variations in cell doubling times (e.g., HEPG-2 vs. HA22T liver cancer lines) .

Q. What computational approaches predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or MOE to dock the compound into crystallized targets (e.g., EGFR kinase PDB: 1M17). Prioritize poses with hydrogen bonds to thiazole N or bromine interactions in hydrophobic pockets .

- MD Simulations (GROMACS): Simulate ligand-receptor complexes (100 ns) to assess stability of key residues (e.g., Lys721 in EGFR) and free energy changes (MM-PBSA calculations) .

- QSAR Models: Train regression models using descriptors like molar refractivity (Br contribution: ~9.0) and polar surface area (~50 Ų) to predict activity against kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.